Anisole

Description

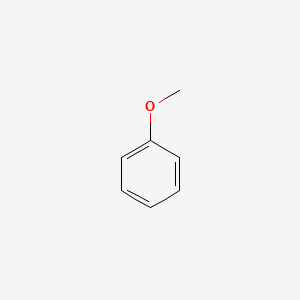

Structure

3D Structure

Properties

IUPAC Name |

anisole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOXTESZEPMUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Record name | ANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2489 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041608 | |

| Record name | Anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Anisole appears as a clear straw-colored liquid with an aromatic odor. Insoluble in water and the same density as water. Vapors heavier than air. Moderately toxic by ingestion. A skin irritant. Used to make perfumes, flavorings and as a solvent., Liquid, Colorless to yellow liquid; [ICSC] Clear colorless liquid; Insoluble in water; [MSDSonline] Spicy, sweet odor; [Ullmann], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, Phenolic anise-like aroma | |

| Record name | ANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2489 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3708 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Anisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Anisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1250/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

155.5 °C AT 760 MM HG, 153.00 to 155.00 °C. @ 760.00 mm Hg, 155 °C | |

| Record name | ANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

125 °F (NFPA, 2010), 52 °C, 125 °F (52 °C) (OPEN CUP), 52 °C o.c. | |

| Record name | ANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2489 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3708 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOLUBLE IN ALCOHOL AND ETHER, VERY SOLUBLE IN ACETONE, Water solubility = 1520 mg/L, Water solubility = 10,400 mg/L, Water solubility = 143 mg/L, 1.04 mg/mL at 25 °C, Solubility in water: poor, Insoluble in water, soluble in oils, soluble (in ethanol) | |

| Record name | ANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Anisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1250/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9956 AT 18 °C/4 °C, PER CENT IN SATURATED AIR: 0.41; DENSITY OF SATURATED AIR: 1.1 (AIR= 1), Relative density (water = 1): 0.99, 0.990-0.993 | |

| Record name | ANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Anisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1250/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.72 (AIR= 1), Relative vapor density (air = 1): 3.7 | |

| Record name | ANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.54 [mmHg], 0.472 kPa (3.54 mm Hg) @ 25 °C, Vapor pressure, kPa at 25 °C: 0.47 | |

| Record name | Anisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3708 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

MOBILE LIQUID, CLEAR STRAW COLOR, Colorless liquid | |

CAS No. |

100-66-3 | |

| Record name | ANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2489 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANISOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3W693GAZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-37.3 °C, -37.5 °C, -37 °C | |

| Record name | ANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Anisole: A Comprehensive Technical Guide to its Physicochemical Properties for Solvent Selection

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physicochemical properties of anisole (methoxybenzene), a versatile aromatic ether increasingly considered as a sustainable and effective solvent in various chemical and pharmaceutical applications. Its unique combination of properties, including moderate polarity, a high boiling point, and low toxicity, makes it a compelling alternative to more hazardous traditional solvents. This document details its physical and chemical characteristics, safety protocols, and environmental impact to aid in informed solvent selection for research, development, and manufacturing.

Core Physicochemical Properties of this compound

This compound (C₇H₈O) is a colorless to pale yellow liquid with a characteristic sweet, anise-like odor.[1][2][3] Structurally, it is comprised of a methoxy (B1213986) group (-OCH₃) attached to a benzene (B151609) ring.[1][4] This structure imparts moderate polarity and stability, making it a useful solvent for a range of organic compounds and a key intermediate in the synthesis of pharmaceuticals, perfumes, and agrochemicals.[1][2][5]

General and Physical Properties

The fundamental physical characteristics of this compound are summarized below. It is soluble in many organic solvents like alcohol, ether, acetone, and benzene, but shows low solubility in water.[2][4][6][7]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈O | [4][5][8] |

| Molar Mass | 108.14 g/mol | [4][5][8] |

| Appearance | Colorless to straw-colored liquid | [4][7][8][9] |

| Odor | Sweet, aromatic, anise-like | [2][4][5][10] |

| Density | 0.995 g/cm³ (at 20-25°C) | [1][4][8][9] |

| Refractive Index | ~1.516 - 1.518 (at 20°C) | [7][9][11] |

| Vapor Density | 3.7 (air = 1) | [4][7][9] |

| Vapor Pressure | 3.54 mmHg (at 25°C); 10 mmHg (at 42.2°C) | [4][7][9][12] |

| Dielectric Constant | 4.33 | [7] |

| logP (Octanol/Water) | 2.11 | [7][10][13] |

Thermal Properties

This compound is a flammable liquid with a relatively high boiling point, making it suitable for reactions requiring elevated temperatures.[10][14] Its thermal properties are critical for defining safe operating conditions.

| Property | Value | Source(s) |

| Boiling Point | 154 - 155.5°C (at 760 mmHg) | [4][8][9][15] |

| Melting Point | -37°C / -34.6°F | [4][5][8][10] |

| Flash Point | 41 - 52°C (105.8 - 125.6°F) | [10][16][17][18] |

| Autoignition Temp. | 475°C (887°F) | [4][10][17] |

Solubility Data

This compound's solubility profile is a key determinant of its utility as a solvent. It is miscible with many common organic solvents while having limited solubility in water.

| Solvent | Solubility | Source(s) |

| Water | Low / Insoluble (~1.6 - 1.7 g/L at 20°C) | [4][6][8] |

| Ethanol | Soluble / Miscible | [4][5] |

| Ether | Soluble / Miscible | [4][5][7] |

| Acetone | Soluble | [2][6] |

| Benzene | Soluble | [2][6] |

| Chloroform | Soluble | [1][6] |

Safety, Handling, and Environmental Profile

Proper handling of this compound is essential due to its flammability and potential health effects. It is classified as a Category 3 flammable liquid.[10][19]

Hazard and Safety Data

| Property | Value | Source(s) |

| GHS Classification | Flammable liquid (Category 3), STOT SE 3 | [10][20] |

| Hazard Statements | H226 (Flammable liquid and vapor), H336 (May cause drowsiness or dizziness) | [8][20] |

| Explosive Limits | 0.34% (Lower), 6.3% (Upper) | [10][17] |

| Toxicity (Oral, Rat LD50) | 3700 mg/kg | [9][19] |

| Incompatibilities | Strong oxidizing agents, strong acids | [1][10][12] |

Environmental Profile

This compound is considered to have a favorable environmental profile compared to many traditional solvents. It is readily biodegradable and has a low potential for bioaccumulation.[4][21] If released into water, it is expected to be lost primarily through volatilization and biodegradation.[4] In the atmosphere, it degrades through reaction with hydroxyl radicals, with an estimated half-life of 22 hours.[4]

Experimental Protocols

General Solvent Handling and Safety Protocol

Working with this compound requires adherence to standard laboratory safety practices for flammable and moderately irritating chemicals.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a flame-retardant lab coat.[10][19][20]

-

Ignition Sources: Keep this compound away from open flames, sparks, hot surfaces, and other potential ignition sources.[19][20] Use spark-proof tools and explosion-proof equipment for large-scale operations.[10][12]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[10][20] It should be stored away from incompatible materials such as strong oxidizing agents.[12][14]

-

Spill Response: In case of a spill, remove all ignition sources.[12] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[10]

-

Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations for hazardous chemical waste.[10]

References

- 1. This compound Chemical Properties: Structure, Characteristics & Industrial Significance - Gunjal Industries [gunjalindustries.com]

- 2. This compound | 100-66-3 [chemicalbook.com]

- 3. consolidated-chemical.com [consolidated-chemical.com]

- 4. This compound | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CAS 100-66-3) - High-Quality Organic Compound [vinatiorganics.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. parchem.com [parchem.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound CAS#: 100-66-3 [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound | 123226 | Solstice Advanced Materials [lab.solstice.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. Human Metabolome Database: Showing metabocard for this compound (HMDB0033895) [hmdb.ca]

- 14. 100-66-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. CAS Common Chemistry [commonchemistry.cas.org]

- 16. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. asrc.gc.cuny.edu [asrc.gc.cuny.edu]

- 18. echemi.com [echemi.com]

- 19. uni-muenster.de [uni-muenster.de]

- 20. carlroth.com [carlroth.com]

- 21. Bio-based solvent production from lignocellulose derived sugars and aromatics - BBNet [bbnet-nibb.co.uk]

Spectroscopic Profile of Anisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for anisole (methoxybenzene), a common building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| H-ortho (2, 6) | ~6.88 - 6.92 | Doublet of doublets or Multiplet | 2H |

| H-meta (3, 5) | ~7.26 - 7.30 | Triplet of doublets or Multiplet | 2H |

| H-para (4) | ~6.88 - 6.92 | Triplet or Multiplet | 1H |

| -OCH₃ | ~3.75 - 3.85 | Singlet | 3H |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Data

The ¹³C NMR spectrum of this compound shows distinct signals for the aromatic carbons and the methoxy carbon. Due to symmetry, the ortho and meta carbons are chemically equivalent, resulting in a total of five signals.[1]

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C1 (ipso) | ~159.8 |

| C2, C6 (ortho) | ~114.1 |

| C3, C5 (meta) | ~129.5 |

| C4 (para) | ~120.7 |

| -OCH₃ | ~54.8 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3060-3000 | Aromatic C-H stretch | Medium |

| ~2950-2830 | sp³ C-H stretch (-OCH₃) | Medium |

| ~1600, ~1500 | C=C aromatic ring stretch | Strong, Medium |

| ~1245 | Asymmetric C-O-C stretch (aryl-alkyl ether)[2] | Strong |

| ~1040 | Symmetric C-O-C stretch (aryl-alkyl ether)[2] | Medium |

| ~750-700, ~690 | C-H out-of-plane bend (monosubstituted benzene) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition. This compound has a molecular weight of 108.14 g/mol .[3]

Electron Ionization (EI) Mass Spectrum Data

Under electron ionization, this compound produces a distinct fragmentation pattern.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 108 | 100 | [C₇H₈O]⁺• (Molecular Ion) |

| 107 | ~30 | [C₇H₇O]⁺ |

| 93 | ~15 | [C₆H₅O]⁺ |

| 78 | ~55 | [C₆H₆]⁺• |

| 77 | ~15 | [C₆H₅]⁺ |

| 65 | ~50 | [C₅H₅]⁺ |

| 51 | ~10 | [C₄H₃]⁺ |

| 39 | ~20 | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weigh approximately 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution into a clean 5 mm NMR tube. The liquid level should be approximately 4-5 cm.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, a single scan is sufficient for a concentrated sample.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse program. Multiple scans (e.g., 64 or 128) are usually required to obtain a good signal-to-noise ratio.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy (Neat Liquid)

Sample Preparation:

-

Place one clean, dry salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a clean pipette, place one to two drops of neat this compound onto the center of the salt plate.

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.

Data Acquisition:

-

Obtain a background spectrum of the empty IR spectrometer to account for atmospheric CO₂ and H₂O.

-

Place the "sandwich" of salt plates with the this compound sample into the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone (B3395972) or isopropanol) and return them to a desiccator for storage.[4]

Mass Spectrometry (Electron Ionization)

Sample Introduction:

-

This compound, being a volatile liquid, is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For direct insertion, a small amount of the liquid is placed in a capillary tube which is then inserted into the ion source.

-

For GC-MS, a dilute solution of this compound in a volatile solvent is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

Data Acquisition:

-

The vaporized this compound molecules enter the ion source, which is under high vacuum.

-

A beam of high-energy electrons (typically 70 eV) bombards the molecules, causing ionization and fragmentation.[5]

-

The resulting positively charged ions are accelerated out of the ion source and into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Mass Spectrometry Fragmentation of this compound

This diagram illustrates the primary fragmentation pathway of the this compound molecular ion under electron ionization.

Caption: Primary fragmentation pathway of this compound in mass spectrometry.

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling Anisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical health and safety information required for the proper handling of anisole in a laboratory setting. The information is intended to support risk assessments and the implementation of safe work practices for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as methoxybenzene, is a colorless to straw-colored liquid with a characteristic aromatic, anise-like odor.[1][2][3][4] It is important to be aware of its physical and chemical properties to handle it safely.

| Property | Value |

| Molecular Formula | C₇H₈O |

| Molecular Weight | 108.14 g/mol |

| Boiling Point | 154 °C (309 °F) at 760 mmHg |

| Melting Point | -37 °C (-35 °F) |

| Flash Point | 41 °C (105.8 °F) to 52°C (126°F) (closed cup) |

| Autoignition Temperature | 475 °C (887 °F) |

| Vapor Pressure | 10 mmHg at 42.2 °C |

| Vapor Density | 3.72 (Air = 1) |

| Specific Gravity | 0.995 g/cm³ |

| Solubility | Insoluble in water; soluble in alcohol and ether |

| Appearance and Odor | Clear, colorless to straw-colored liquid with a sweet, anise-like odor |

Toxicological Data

This compound is considered moderately toxic by ingestion and is an irritant.[1][3] Repeated or prolonged contact may lead to skin dryness or cracking.[5][6]

| Endpoint | Species | Route | Value |

| LD50 | Rat | Oral | 3700 mg/kg |

| LC50 | Rat | Inhalation | >5000 mg/m³ |

| Skin Irritation | Rabbit | Dermal | Moderate irritant (500 mg/24h) |

| Eye Irritation | Causes eye irritation | ||

| Mutagenicity | Laboratory experiments have shown mutagenic effects | ||

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA |

Hazard Identification and Classification

This compound is classified as a flammable liquid and poses several health hazards.

-

GHS Classification:

Metabolism and Toxicokinetics

The metabolism of this compound primarily occurs in the liver and is mediated by cytochrome P450 (CYP) enzymes.[10] The main metabolic pathways are O-demethylation, ortho-hydroxylation, and para-hydroxylation.[10] In rabbits, the primary metabolite is p-methoxyphenol, which is excreted as a glucuronide conjugate, with smaller amounts of o-methoxyphenol also formed.[11] Studies in rats have shown that CYP1A, CYP2B, and CYP2E1 are involved in its metabolism.[10] In humans, CYP3A4, CYP2E1, and CYP2C appear to be the main enzymes responsible for metabolizing this compound derivatives.[12] The metabolism of the related compound, o-anisidine (B45086), can lead to the formation of N-(2-methoxyphenyl)hydroxylamine, which can form DNA adducts, indicating a potential for genotoxicity.[12][13]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[14][15]

-

Avoid breathing vapors or mist.[14]

-

Keep away from heat, sparks, open flames, and other ignition sources.[14][15]

-

Use non-sparking tools and explosion-proof equipment.[16]

-

Ground and bond containers when transferring material to prevent static discharge.[16]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[14][15]

-

Wash hands thoroughly after handling.[14]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[15][16]

-

Store in a designated flammables area.[13]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[16]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[8]

-

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[16]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[16]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[14]

Fire and Explosion Hazards

This compound is a flammable liquid and its vapors can form explosive mixtures with air.[1]

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[14] Do not use a solid water stream as it may scatter and spread the fire.[17]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[1] Containers may explode when heated.[1] Hazardous decomposition products include carbon monoxide and carbon dioxide.[16]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[14]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

-

Personal Precautions: Evacuate unnecessary personnel.[8] Wear appropriate personal protective equipment.[8] Remove all sources of ignition.[16]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[14] Do not let the product enter drains.[14]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[16] Use non-sparking tools.[16]

Disposal Considerations

This compound and its containers must be disposed of as hazardous waste.[15] Dispose of contents and container in accordance with local, regional, national, and international regulations at an approved waste disposal plant.[18] Do not dispose of with household garbage or allow the product to reach the sewage system.[19]

Experimental Protocols

A. OECD Guideline 404: Acute Dermal Irritation/Corrosion

This protocol provides a method for assessing the potential of a substance to cause skin irritation or corrosion.

-

Animal Selection: Healthy, young adult albino rabbits are typically used.[20]

-

Preparation of the Animal: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.[20]

-

Application of the Test Substance:

-

Exposure Duration: The exposure period is typically 4 hours.[20]

-

Observation:

-

After the exposure period, the dressing is removed, and the skin is gently cleaned.[21]

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[21]

-

Observations may continue for up to 14 days if the effects are not reversible within 72 hours.[20]

-

-

Scoring: The degree of skin reaction is rated according to a standardized scoring system.

B. ASTM D93: Flash Point by Pensky-Martens Closed Cup Tester

This method determines the flash point of a volatile liquid.

-

Apparatus: A Pensky-Martens closed-cup tester is used, which consists of a brass test cup with a lid that has openings for a stirrer, thermometer, and ignition source.[18]

-

Procedure:

-

The test cup is filled with the sample to a specified level.[18]

-

The lid is placed on the cup, and the sample is heated at a controlled rate while being continuously stirred.[18]

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.[18]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[18]

-

Mandatory Visualizations

Experimental Workflow: Safe Dispensing of this compound

Logical Relationship: Hazard Mitigation Strategy

References

- 1. episkin.com [episkin.com]

- 2. ceuaics.ufba.br [ceuaics.ufba.br]

- 3. This compound | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 100-66-3 [chemicalbook.com]

- 5. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 6. siesascs.edu.in [siesascs.edu.in]

- 7. Biological transformation pathways of 2,4-dinitro this compound and N-methyl paranitro aniline in anaerobic fluidized-bed bioreactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bionium.miami.edu [bionium.miami.edu]

- 9. store.astm.org [store.astm.org]

- 10. Effects of oxygen concentration on the metabolism of this compound homologues by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. researchgate.net [researchgate.net]

- 13. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitrothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uni-muenster.de [uni-muenster.de]

- 15. staff.uni-mainz.de [staff.uni-mainz.de]

- 16. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 17. Vapor pressure - Wikipedia [en.wikipedia.org]

- 18. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 19. x-cellr8.com [x-cellr8.com]

- 20. oecd.org [oecd.org]

- 21. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

Anisole Derivatives: A Comprehensive Technical Guide to Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisole, or methoxybenzene, is a versatile aromatic ether that serves as a foundational scaffold in the development of a wide array of functional molecules. Its derivatives, characterized by the presence of a methoxy (B1213986) group attached to a benzene (B151609) ring, exhibit a broad spectrum of biological activities and physicochemical properties. This has led to their extensive investigation and application in diverse fields, most notably in drug discovery and materials science. In medicinal chemistry, the this compound moiety is a key pharmacophore in compounds designed as anticancer, antimicrobial, and antioxidant agents.[1][2][3] In materials science, this compound derivatives are emerging as crucial components in the development of next-generation technologies, such as perovskite solar cells.[4][5] This technical guide provides an in-depth overview of the synthesis, potential applications, and mechanisms of action of promising this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Anticancer Applications of this compound Derivatives

This compound derivatives, particularly those incorporating the chalcone (B49325) scaffold, have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer progression, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Poly (ADP-ribose) polymerase (PARP) pathways.

Chalcone Derivatives of 2'-Hydroxy-4-methoxyacetophenone

Chalcones synthesized from 2'-hydroxy-4-methoxyacetophenone, an this compound derivative, have shown potent cytotoxic activity against various human cancer cell lines.[6]

Table 1: Anticancer Activity of 2'-Hydroxy-4-methoxyacetophenone Chalcone Derivatives [6]

| Compound ID | Cancer Cell Line | IC50 (µM) |

| LY-2 | MCF-7 (Breast) | 4.61 |

| LY-8 | MCF-7 (Breast) | 6.82 |

| LY-10 | MCF-7 (Breast) | 5.23 |

| LY-2 | HT29 (Colorectal) | 7.34 |

| LY-8 | HT29 (Colorectal) | 8.11 |

| LY-10 | HT29 (Colorectal) | 6.95 |

| LY-2 | A549 (Lung) | 9.04 |

| LY-8 | A549 (Lung) | 8.76 |

| LY-10 | A549 (Lung) | 7.88 |

Experimental Protocol: Synthesis of 2'-Hydroxy-4-methoxychalcones

This protocol describes the synthesis of 2'-hydroxy-4-methoxychalcone (B191450) derivatives via Claisen-Schmidt condensation.

Materials:

-

2'-Hydroxy-4-methoxyacetophenone

-

Substituted benzaldehyde (B42025)

-

Ethanol

-

Aqueous Sodium Hydroxide (B78521) (NaOH)

-

Hydrochloric Acid (HCl)

Procedure:

-

Dissolve 2'-hydroxy-4-methoxyacetophenone and the desired substituted benzaldehyde in ethanol.

-

Bring the reaction mixture to a boil in the presence of aqueous NaOH with constant stirring.

-

Keep the solution overnight.

-

Decompose the resulting sodium salt with aqueous HCl to precipitate the chalcone.

-

Filter, wash, and recrystallize the product to obtain the pure 2'-hydroxy-4-methoxychalcone derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][4][7]

Materials:

-

Cancer cell lines (e.g., MCF-7, HT29, A549)

-

Complete cell culture medium

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]

-

Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[4]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours.[4]

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[4]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculate the percentage of cell viability and determine the IC50 value.[4]

Signaling Pathway: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[8][9] Some this compound derivatives have been investigated as potential VEGFR-2 inhibitors.

Signaling Pathway: PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair.[10] Inhibiting PARP in cancer cells with existing DNA repair defects can lead to cell death, a concept known as synthetic lethality.[10]

Antimicrobial Applications of this compound Derivatives

The structural versatility of this compound has been exploited in the synthesis of novel antimicrobial agents, particularly those containing azole heterocycles like triazoles. These compounds have shown efficacy against a range of bacterial and fungal pathogens.

Triazole Derivatives

This compound-containing triazole derivatives have demonstrated notable antimicrobial activity. For instance, certain synthesized triazoles have shown significant activity against various microorganisms.[11]

Table 2: Antimicrobial Activity of this compound-Containing Triazole Derivatives [11][12]

| Compound ID | Microorganism | Activity |

| 11b (-MeO-) | Staphylococcus aureus | High |

| 11b (-MeO-) | Escherichia coli | High |

| 9a | Pseudomonas aeruginosa | High |

| 3a-3f | Staphylococcus aureus | Significant |

| 3a-3f | Bacillus subtilis | Significant |

| 3a-3f | Escherichia coli | Significant |

| 3a-3f | Aspergillus niger | Significant |

| 3a-3f | Candida albicans | Significant |

Experimental Protocol: Synthesis of this compound-Containing Triazoles

A general procedure for synthesizing 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which can incorporate an this compound moiety, is described below.[13]

Materials:

-

4-Methoxy benzoic acid

-

Sulfuric acid

-

Potassium hydroxide

-

Carbon disulfide

Procedure:

-

Reflux a methanolic solution of 4-methoxy benzoic acid in the presence of sulfuric acid to yield the corresponding ester.[13]

-

Treat the resulting ester with hydrazine hydrate to form the acid hydrazide.[13]

-

React the hydrazide with an alcoholic solution of potassium hydroxide and carbon disulfide to produce the potassium salt.[13]

-

Acidify the reaction mixture to precipitate the triazole derivative, which is then filtered, washed, and purified.[13]

Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound derivative stock solution

-

96-well microtiter plates

Procedure:

-

Prepare serial two-fold dilutions of the this compound derivative in the appropriate broth in a 96-well plate.[14]

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate each well with the microbial suspension.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.[14]

Mechanism of Action: CYP51 Inhibition

Many azole-based antifungal agents, a class to which some this compound derivatives belong, target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[16][17]

This compound Derivatives in Materials Science

The unique electronic and physical properties of this compound derivatives have made them attractive candidates for applications in materials science, particularly in the field of photovoltaics. This compound itself is also being explored as a greener solvent alternative in the fabrication of perovskite solar cells.[5][18]

Phthalocyanine-Based Hole-Transport Materials

Tert-butyl substituted zinc phthalocyanine (B1677752), an this compound derivative, has been synthesized and utilized as a dopant-free hole-transport material (HTM) in perovskite solar cells.[19]

Table 3: Performance of Perovskite Solar Cells with this compound-Based Materials [5][19]

| HTM/Solvent | Power Conversion Efficiency (PCE) (%) |

| ZnPc(tBu)4 (HTM) | 7.98 |

| This compound (Solvent) with TBU4-Cu (HTM) | 12.27 |

| This compound (Solvent) with TBU4-Zn (HTM) | 11.73 |

Experimental Protocol: Synthesis of Tert-butyl Substituted Zinc Phthalocyanine

The synthesis of tetra-tert-butyl-substituted zinc phthalocyanine can be achieved through the cyclotetramerization of 4-tert-butylphthalonitrile.[20]

Materials:

-

4-tert-butylphthalonitrile

-

Anhydrous Zinc Acetate (Zn(OAc)₂)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Procedure:

-

Heat a mixture of 4-tert-butylphthalonitrile, anhydrous Zn(OAc)₂, and a catalytic amount of DBU in dry pentanol at 160°C under a nitrogen atmosphere for 16 hours.[20]

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with methanol to precipitate the crude product.

-

Purify the product by column chromatography to obtain the desired tert-butyl substituted zinc phthalocyanine.[21]

Experimental Workflow: Perovskite Solar Cell Fabrication

The following diagram illustrates a general workflow for the fabrication of a perovskite solar cell using an this compound-based solvent and HTM.

Conclusion

This compound and its derivatives represent a privileged scaffold in the development of novel functional molecules with significant potential in both medicine and materials science. The data and protocols presented in this guide highlight the promising anticancer, antimicrobial, and optoelectronic properties of various this compound-based compounds. Further research into the synthesis of new derivatives, optimization of their biological activity and physical properties, and elucidation of their mechanisms of action will undoubtedly lead to the development of innovative technologies and therapeutics. The exploration of greener synthetic routes and fabrication processes, such as the use of this compound as a solvent, will also contribute to the sustainability of these advancements.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Green this compound Solvent-Based Synthesis and Deposition of Phthalocyanine Dopant-Free Hole-Transport Materials for Perovsk… [ouci.dntb.gov.ua]

- 6. Design, synthesis and QSAR study of 2'-hydroxy-4'-alkoxy chalcone derivatives that exert cytotoxic activity by the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. anjs.edu.iq [anjs.edu.iq]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Small-Molecule Inhibitors Targeting Sterol 14α-Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Characterization of New-Type Soluble β-Substituted Zinc Phthalocyanine Derivative of Clofoctol - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iris.cnr.it [iris.cnr.it]

Introduction: The Challenge of Lignin and the Role of Model Compounds

An in-depth technical guide to utilizing anisole as a model compound for lignin (B12514952) degradation studies, designed for researchers, scientists, and drug development professionals.

Lignin is the second most abundant terrestrial biopolymer, constituting a significant fraction of lignocellulosic biomass.[1] It is a complex, three-dimensional amorphous polymer composed of phenylpropanoid units derived from three primary monolignols: coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol.[1][2] These units are interconnected by a variety of carbon-carbon and ether linkages, with the β-O-4 (arylglycerol-β-aryl ether) bond being the most prevalent, accounting for 40-60% of all linkages in both softwood and hardwood lignin.[1] The inherent complexity and heterogeneity of lignin's structure make it recalcitrant to degradation, posing a significant challenge for its valorization into biofuels and high-value aromatic chemicals.

To overcome this complexity, researchers employ model compounds that represent specific, repeating structural motifs within the lignin polymer.[3] this compound (methoxybenzene) is a widely used model compound because its methoxy-substituted aromatic ring effectively mimics the guaiacyl (G) units and the prevalent ether linkages found in lignin.[4][5] Studying the degradation of this compound provides fundamental insights into the reaction mechanisms, catalyst performance, and optimal conditions required for breaking down native lignin.[3][6]

This compound Degradation: Key Reaction Pathways

The catalytic upgrading of this compound, typically through hydrodeoxygenation (HDO), aims to remove oxygen to produce valuable hydrocarbons. The process involves several competing reaction pathways, primarily direct deoxygenation (DDO), hydrogenation (HYD), and hydrogenolysis.[7][8]

-

Direct Deoxygenation (DDO): This pathway involves the direct cleavage of the Caromatic-O bond to produce benzene (B151609) and methanol, or the Cmethyl-O bond to form phenol (B47542) and methane.[9][10]

-

Hydrogenation (HYD): In this route, the aromatic ring is first saturated to form methoxycyclohexane.[8][11] This intermediate can then undergo further deoxygenation to produce cyclohexane (B81311).

-

Hydrogenolysis: This pathway involves the cleavage of C-O bonds with the concurrent addition of hydrogen. For example, the hydrogenolysis of the Caromatic-OCH₃ bond can lead to benzene.[7]

These pathways are not mutually exclusive and can occur simultaneously, with the product distribution being highly dependent on the catalyst type, support material, and reaction conditions.[7][12]

Caption: Primary reaction pathways in the catalytic hydrodeoxygenation of this compound.

Catalytic Systems for this compound Degradation

A wide range of heterogeneous catalysts have been investigated for this compound HDO. The choice of the active metal and the support material critically influences the catalyst's activity, selectivity, and stability.

-

Noble Metal Catalysts (Pt, Pd, Ru): Platinum (Pt) based catalysts are known for their high activity in hydrogenating the aromatic ring.[13] Modifying Pt with oxophilic metal oxides like WO₃ can significantly enhance HDO selectivity by promoting the adsorption of oxygen species and creating synergistic active sites.[13]

-

Transition Metal Catalysts (Ni, Co, Mo, Cu, Fe): Nickel-based catalysts are widely studied due to their high hydrogenation activity and lower cost compared to noble metals.[8][14] The support material plays a crucial role; for instance, Ni supported on zeolites like ZSM-5 or IM-5 shows high this compound conversion.[11][15] Bimetallic catalysts, such as Ni-Co, can exhibit enhanced activity and selectivity by forming strong active alloy sites.[12][14] Molybdenum carbide (Mo₂C) catalysts have also shown high selectivity towards benzene via the DDO pathway.[16]

-

Metal Phosphide (B1233454) Catalysts (e.g., Fe₂P): Iron phosphide (Fe₂P) has been reported as a novel catalyst that can achieve high selectivity for benzene through a direct deoxygenation pathway.[9]

Table 1: Comparison of Catalytic Performance in this compound Hydrodeoxygenation

| Catalyst | Support | Temp. (°C) | Pressure (bar H₂) | This compound Conversion (%) | Major Product(s) | Selectivity (%) | Reference |

| 5 wt% Ni | hie-ZSM-5 | 200 | 60 | 100 | Cyclohexane | 88.1 | [11][17] |

| 5 wt% Ni | SiO₂ | 200 | 60 | 48.9 | Toluene | 84.5 | [11][17] |

| 3 wt% Ni | Nb₂O₅-H | 240 | 20 | >98 | Cyclohexane | 96.5 | [18] |

| Ni5Co5 | Activated Carbon | 180 | 50 | ~100 | Cyclohexanol | ~80 | [12] |

| Pt-6WO₃ | SiO₂ | 250 | N/A | ~100 | Benzene, Cyclohexane | 86.8 (HDO products) | [13] |

| Fe₂P | N/A | 300 | 40 | ~35 | Benzene | 96.7 | [9] |

| 1 wt% Ni | HZSM-5 | 500 | Atmospheric | ~95 | BTX, Aromatics | ~43 (BTX) | [4][19] |

| Ni/IM-5-h | IM-5 Zeolite | 200 | 30 | 98.7 | Cyclohexane | ~100 | [15] |

Note: N/A indicates data not available in the cited source. "hie" refers to hierarchical ZSM-5. BTX stands for Benzene, Toluene, Xylene.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below is a representative protocol for a batch reactor HDO of this compound, synthesized from common practices in the literature.[4][11]

Catalyst Preparation (Example: 5 wt% Ni on ZSM-5)[11]

-

Support Preparation: A hierarchical ZSM-5 support (hie-ZSM-5) can be prepared by treating commercial ZSM-5 with formic acid and ammonium (B1175870) nitrate (B79036), followed by calcination at 550°C for 5 hours.[11]

-

Impregnation: Disperse 5 g of the ZSM-5 support in 20 mL of deionized water.

-

Metal Precursor Addition: Slowly add a calculated amount of nickel(II) nitrate hexahydrate [Ni(NO₃)₂·6H₂O] solution dropwise to the support slurry to achieve a 5 wt% Ni loading.

-

Drying: Maintain the mixture at 70°C with stirring until most of the liquid has evaporated. Subsequently, dry the resulting catalyst overnight at 80°C.

-

Calcination: Calcine the dried catalyst in air at 500°C for 3 hours.

Catalytic Hydrodeoxygenation of this compound[11]

-

Catalyst Reduction: Prior to the reaction, reduce a weighed amount of the catalyst (e.g., 100 mg) ex situ or in situ. A typical procedure involves heating the catalyst to 500°C (ramp rate: 5°C/min) under a continuous flow of hydrogen (e.g., 5% H₂ in N₂) and holding for 3 hours.[11]

-

Reactor Charging: Charge the reduced catalyst, a solvent (e.g., 50 mL of decalin), and the this compound substrate (e.g., 3 wt%) into a high-pressure batch reactor (e.g., a Parr autoclave).[11]

-

Reaction Execution:

-

Seal the reactor and purge it several times with an inert gas (e.g., N₂) followed by H₂ to remove air.

-

Pressurize the reactor with H₂ to the desired pressure (e.g., 20-60 bar).[11][18]

-

Heat the reactor to the target temperature (e.g., 150-250°C) while stirring.[11]

-

Maintain the reaction for a set duration (e.g., 2-4 hours), collecting liquid samples periodically via a sampling port if available.

-

-

Product Collection & Analysis:

-

After the reaction, cool the reactor to room temperature and carefully depressurize it.

-

Collect the liquid product and separate it from the solid catalyst by filtration or centrifugation.

-

Analyze the liquid products using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.[11]

-

Caption: General experimental workflow for this compound HDO in a batch reactor.

Product Analysis Protocol (GC-MS)[11]

-

Calibration: Before sample analysis, calibrate the GC-MS instrument with chemical standards of all expected products (e.g., cyclohexane, benzene, toluene, phenol, methoxycyclohexane) for accurate identification and quantification.[11]

-

Sample Preparation: Dilute the collected liquid product in a suitable solvent if necessary.

-

GC Program: Use a suitable capillary column (e.g., DB-5ms). A representative oven temperature program is:

-

Initial temperature: 35°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at 20°C/min.

-

Ramp 2: Increase to 220°C at 35°C/min, hold for 2.5 minutes.[11]

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC with a high split ratio (e.g., 280:1).[11]

-

Data Analysis: Identify products based on retention times and mass spectra compared to the calibration standards. Quantify the products using the calibration curves to calculate this compound conversion and product selectivity.

Conclusion and Future Outlook

This compound serves as an indispensable model compound for elucidating the complex reaction networks involved in lignin degradation. Studies using this compound have significantly advanced the understanding of catalyst structure-activity relationships and the influence of process parameters on product distribution in HDO reactions. Nickel-based catalysts, particularly on structured supports like hierarchical zeolites, demonstrate high efficacy in producing saturated hydrocarbons like cyclohexane.[11][15] Meanwhile, other systems like Fe₂P or modified Pt catalysts show promise for selectively producing valuable aromatics such as benzene.[9][13]

Future research will likely focus on designing more robust, cost-effective, and highly selective catalysts that can operate under milder conditions. A deeper understanding of the deactivation mechanisms and the development of regeneration strategies are crucial for industrial applicability. The insights gained from this compound model studies will continue to guide the rational design of catalytic processes for the efficient conversion of real lignin into next-generation biofuels and platform chemicals.

References

- 1. srs.fs.usda.gov [srs.fs.usda.gov]

- 2. The molecular structure of lignin – GREEN AGROCHEM [greenagrochem.com]

- 3. An Introduction to Model Compounds of Lignin Linking Motifs; Synthesis and Selection Considerations for Reactivity Studies | Semantic Scholar [semanticscholar.org]

- 4. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]